2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a pyrimidoindole core substituted with ethyl, methoxy, and methyl groups, coupled with a sulfanyl-acetamide side chain linked to a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-5-28-22(30)21-20(16-11-15(31-4)8-9-18(16)27(21)3)26-23(28)32-12-19(29)25-14-7-6-13(2)17(24)10-14/h6-11H,5,12H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDJBRJXXSRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the pyrimido[5,4-b]indole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ethyl acetoacetate, urea, and various aldehydes.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides.
Acylation: The final step involves the acylation of the intermediate with 3-fluoro-4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound exhibits potential anticancer properties due to its ability to interact with various cellular pathways involved in tumor growth and proliferation. Initial studies suggest it may inhibit specific proteases that are crucial for cancer cell survival and metastasis.
-
Enzyme Inhibition
- It has been identified as a candidate for inhibiting cysteine proteases, which play significant roles in numerous biological processes including apoptosis and immune response. This inhibition could lead to applications in treating diseases where protease activity is dysregulated.
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Antimicrobial Properties
- Research indicates that the compound may possess antimicrobial effects, making it a candidate for further development in treating infections caused by resistant bacterial strains.
-
Neurological Applications
- The structural characteristics suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders. Studies are needed to explore its effects on neuroreceptors and synaptic transmission.
Case Study 1: Anticancer Mechanisms
A study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Protease Inhibition
In vitro assays demonstrated that the compound effectively inhibited cathepsin B, a cysteine protease implicated in tumor progression and metastasis. This finding supports its potential use as a therapeutic agent in cancer treatment.
Case Study 3: Antimicrobial Activity
A screening against common pathogens revealed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics.
Future Directions and Research Needs
Further research is essential to fully elucidate the mechanisms of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide . Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Formulation Development : To explore different delivery methods for enhancing bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Motif Clustering : Compounds with ethyl/methyl 3-substituents and fluorinated acetamide groups (e.g., target and ) cluster in chemotype networks, implying conserved binding modes .
- Docking Variability: Minor substituent changes (e.g., methoxy vs. fluoro) alter docking scores by up to 2.5 kcal/mol in kinase targets, underscoring the need for precise optimization .
- Data Gaps : Specific bioactivity data (e.g., IC50 values) for the target compound are absent in public databases, limiting direct pharmacological comparisons.
Biological Activity
The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1112399-77-5) is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 466.6 g/mol. The structure includes a pyrimidoindole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimido[5,4-b]indoles have shown activity against various bacterial strains including Gram-positive and Gram-negative bacteria. A study demonstrated that certain indole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and streptomycin, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Pyrimidoindole Derivatives
| Compound Name | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 37.9 | |
| Compound B | E. coli | 45.0 | |
| Compound C | P. aeruginosa | 50.0 |
Anticancer Activity
The biological activity of the compound also extends to anticancer effects. Pyrimidoindole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have shown that these compounds can target specific pathways involved in cancer progression, such as the inhibition of protein kinases and modulation of apoptotic signals .
Case Study: Anticancer Evaluation
A recent study evaluated the effects of a related pyrimidoindole derivative on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, this class of compounds has been investigated for other therapeutic activities:
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in models of arthritis.
- Antioxidant Properties: The presence of methoxy and ethyl groups in the structure may enhance antioxidant activity, providing protective effects against oxidative stress.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
